(1R)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine

Chiral resolution Enantiomeric purity CAS registry

(1R)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine (CAS 1269825-20-8) is a chiral primary vicinal diamine with molecular formula C9H13BrN2 and a molecular weight of 229.12 g/mol. The compound features a stereogenic center at the benzylic carbon in the (R)-configuration, with bromine at the 3-position and a methyl group at the 5-position of the phenyl ring.

Molecular Formula C9H13BrN2
Molecular Weight 229.12 g/mol
Cat. No. B15237164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine
Molecular FormulaC9H13BrN2
Molecular Weight229.12 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)Br)C(CN)N
InChIInChI=1S/C9H13BrN2/c1-6-2-7(9(12)5-11)4-8(10)3-6/h2-4,9H,5,11-12H2,1H3/t9-/m0/s1
InChIKeyQBNKUUMEGVRPFZ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine – A Chiral Vicinal Diamine Building Block with a Defined 3,5-Substitution Pattern


(1R)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine (CAS 1269825-20-8) is a chiral primary vicinal diamine with molecular formula C9H13BrN2 and a molecular weight of 229.12 g/mol. The compound features a stereogenic center at the benzylic carbon in the (R)-configuration, with bromine at the 3-position and a methyl group at the 5-position of the phenyl ring . This specific regiochemical and stereochemical arrangement defines its chemical identity and reactivity profile, distinguishing it from its enantiomer, racemate, and various regioisomeric analogs . The compound's two primary amine groups enable participation in a wide range of synthetic transformations, positioning it as a potential chiral ligand precursor and a versatile building block for medicinal chemistry and asymmetric catalysis [1].

Why (1R)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine Cannot Be Replaced by a Generic Aryl Diamine


A procurement strategy that treats aryl ethane-1,2-diamines as interchangeable chemical commodities introduces significant risk in any stereochemically or regiochemically sensitive application. The specific 3-bromo-5-methyl substitution pattern on the phenyl ring dictates the electronic and steric environment of the diamine unit, directly influencing reactivity, metal-coordination geometry, and biological target engagement . More critically, the single (R)-enantiomer possesses a defined absolute configuration, meaning that substitution with the (S)-enantiomer or a racemic mixture would invert or randomize the three-dimensional presentation of the pharmacophore or ligand, potentially abolishing desired activity or altering pharmacokinetic properties [1]. The bromine atom's position, a heavy atom handle, also enables unique follow-up chemistry, such as cross-coupling reactions, that is not available with the analogous chloro, fluoro, or des-halo derivatives [2].

(1R)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine Quantitative Differentiation Evidence


Stereochemical Identity: Single (R)-Enantiomer Versus Its (S)-Enantiomer Defines Absolute Configuration Purity

The target compound (1R, CAS 1269825-20-8) exists as a discrete, single enantiomer . Its opposite enantiomer, (1S)-1-(3-bromo-5-methylphenyl)ethane-1,2-diamine (CAS 1270287-07-4), is registered as a distinct chemical entity with its own CAS number and is commercially available at a purity of 98% . The racemic mixture, 1-(3-bromo-5-methylphenyl)ethane-1,2-diamine (CAS 1270566-59-0), is also registered separately . This formal differentiation demonstrates that these three forms are not pharmaceutically or chemically equivalent; selection of the (R)-enantiomer is mandatory when stereochemical outcome is critical, as in asymmetric synthesis or chiral drug candidate preparation.

Chiral resolution Enantiomeric purity CAS registry

Regioisomeric Differentiation: 3-Bromo-5-methyl Versus 3-Bromo-4-methyl Substitution Imparts Distinct Lipophilicity

The position of the methyl group on the phenyl ring relative to the bromine substituent alters computed lipophilicity, a key determinant of membrane permeability, protein binding, and metabolic stability. The target compound, (1R)-1-(3-bromo-5-methylphenyl)ethane-1,2-diamine, exhibits a computed XLogP3-AA value of 1.1, while its regioisomer 1-(3-bromo-4-methylphenyl)ethane-1,2-diamine (CAS 1270549-91-1) has a computed XLogP3-AA value of 0.9 [1]. This represents a difference of 0.2 log units, which corresponds to an approximately 1.6-fold difference in partition coefficient [2]. Such divergence can translate into measurable differences in ADME properties and biological assay outcomes.

Lipophilicity XLogP3 Regioisomer Drug-likeness

Regioisomeric Diversity: Ortho-Bromo Substitution Creates a Sterically and Electronically Distinct Chemical Space Relative to Meta-Bromo Analogs

Moving the bromine substituent from the meta position (target compound) to the ortho position yields (1R)-1-(2-bromo-3-methylphenyl)ethane-1,2-diamine (CAS 1213583-90-4) . Ortho-substitution introduces significant steric hindrance around the ethane-1,2-diamine attachment point, which can dramatically alter both the conformational preferences of the diamine moiety and its metal-chelating ability. This steric effect is absent in the target compound's meta-bromo arrangement, making the target compound a more accessible ligand scaffold for metal coordination [1]. Additionally, ortho-bromo aromatics often exhibit altered reactivity in Pd-catalyzed cross-coupling reactions due to steric encumbrance, affecting their utility as synthetic intermediates [2].

Steric hindrance Ortho-substitution Cross-coupling reactivity Regioisomer

Heavy Atom Advantage: Bromine Enables Phasing and Follow-Up Chemistry Unavailable to Chloro and Fluoro Analogs

The presence of a bromine atom in (1R)-1-(3-bromo-5-methylphenyl)ethane-1,2-diamine provides distinct advantages over the corresponding chloro, fluoro, and des-halo phenyl analogs. Bromine's anomalous scattering signal facilitates macromolecular crystallographic phasing (SAD/MAD), making this compound a valuable tool for structural biology when incorporated into ligand-protein co-crystal studies [1]. Furthermore, the C-Br bond is significantly more reactive in cross-coupling reactions (Suzuki, Buchwald-Hartwig, Ullmann) than the C-Cl bond, and the C-F bond is essentially inert under these conditions [2]. This reactivity ladder means that the bromo compound can serve as a versatile late-stage diversification handle that the chloro and fluoro congeners cannot replicate.

Heavy atom effect Halogen bonding Crystallographic phasing Cross-coupling

Transparency Notice: Limited Public Bioactivity Data Necessitates Primary Screening Prior to Biological Application

A comprehensive search of authoritative databases, including ChEMBL, BindingDB, and PubChem BioAssay, did not yield any peer-reviewed quantitative bioactivity data (IC50, Ki, EC50) for (1R)-1-(3-bromo-5-methylphenyl)ethane-1,2-diamine against any specific biological target. The compound appears in BindingDB (BDBM50367284) with a reported Ki of 1.11 mM against phenylethanolamine N-methyltransferase (PNMT), but the structural assignment has been cross-referenced and appears to correspond to a different chemotype, not the target compound [1]. This data gap means that any biological application will require de novo primary screening, and the compound cannot be selected based on pre-existing potency or selectivity evidence.

Data gap Screening PNMT Selectivity

Where to Apply (1R)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine: Evidence-Backed Scenarios for Scientific and Industrial Use


Chiral Vicinal Diamine Ligand Precursor for Asymmetric Metal Catalysis

The (R)-configuration at the benzylic carbon, combined with the two primary amine groups, makes (1R)-1-(3-bromo-5-methylphenyl)ethane-1,2-diamine a suitable precursor for the preparation of chiral vicinal diamine ligands. Such ligands, when complexed with transition metals (e.g., Ru, Pd, Ir), have demonstrated utility in asymmetric hydrogenation, transfer hydrogenation, and cross-coupling reactions [1]. The meta-bromo substituent provides a synthetic handle for further ligand elaboration, while the methyl group at the 5-position offers a subtle steric tuning element without introducing the hindrance associated with ortho-substitution. Researchers developing new chiral catalysts should prioritize this scaffold over the racemate or regioisomeric variants to ensure consistent enantioselectivity outcomes.

Chiral Building Block for Medicinal Chemistry Lead Generation with Crystallographic Validation Capability

The discrete (R)-stereochemistry and the presence of the bromine heavy atom position this compound as a strategic building block for fragment-based drug discovery or targeted library synthesis. Unlike its chloro or fluoro analogs, the bromine atom enables experimental phasing in protein-ligand co-crystallography, allowing direct experimental determination of binding poses without the need for selenomethionine labeling or molecular replacement [1]. Additionally, the distinct XLogP3-AA value (1.1) relative to the 3-bromo-4-methyl regioisomer (0.9) suggests that this substitution pattern may offer a different pharmacokinetic profile in a lead series, making it a valuable SAR exploration tool [2].

Synthetic Intermediate for Late-Stage Diversification via Cross-Coupling Chemistry

The aryl bromide moiety serves as a versatile functional handle for Pd-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings [1]. The meta-bromo position is sterically unencumbered, ensuring high reactivity in coupling reactions without the rate-retarding effects observed with ortho-substituted analogs. After coupling, the chiral diamine unit remains intact, enabling the synthesis of structurally diverse, enantiopure compound libraries. This strategy is particularly valuable for medicinal chemistry groups seeking to generate focused libraries around a chiral diamine pharmacophore.

Enantioselective Probe for Investigating Biological Stereochemical Recognition

Given the well-established principle that enantiomers can exhibit profoundly different biological activities [1], the availability of (1R)-1-(3-bromo-5-methylphenyl)ethane-1,2-diamine as a discrete enantiomer, distinct from both its (S)-enantiomer (CAS 1270287-07-4) and the racemate (CAS 1270566-59-0), enables researchers to probe stereochemical requirements of biological targets. In target identification or phenotypic screening campaigns, comparing the biological response elicited by the (R)-enantiomer versus the (S)-enantiomer and racemate can reveal stereospecific target engagement, providing critical early validation of a chiral lead series.

Quote Request

Request a Quote for (1R)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.